molecular formula C25H24N4OS B11426102 3-amino-N,6-dibenzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N,6-dibenzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11426102
M. Wt: 428.6 g/mol
InChI Key: VNZMDYPTXUWIJJ-UHFFFAOYSA-N
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Description

3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno ring fused with a naphthyridine core, which is further substituted with amino and carboxamide groups, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The synthesis begins with the formation of the thieno ring through the cyclization of thiophene derivatives.

    Formation of the Naphthyridine Core: The next step involves the cyclization of the intermediate to form the naphthyridine core.

    Substitution Reactions:

Chemical Reactions Analysis

3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.

Mechanism of Action

The mechanism of action of 3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

3-amino-N,6-dibenzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C25H24N4OS/c26-22-20-13-19-16-29(15-18-9-5-2-6-10-18)12-11-21(19)28-25(20)31-23(22)24(30)27-14-17-7-3-1-4-8-17/h1-10,13H,11-12,14-16,26H2,(H,27,30)

InChI Key

VNZMDYPTXUWIJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)NCC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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